N-(2,4-dimethylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide
Description
This compound is a fused heterocyclic acetamide derivative characterized by a furo[3,4-d]pyrimidine core substituted with a 4-methylphenyl group at position 4 and a 2,4-dimethylphenyl acetamide moiety. The 2,5-dioxo groups may contribute to hydrogen-bonding interactions, while the methyl substituents on the aromatic rings likely influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-13-4-7-16(8-5-13)21-20-18(12-30-22(20)28)26(23(29)25-21)11-19(27)24-17-9-6-14(2)10-15(17)3/h4-10,21H,11-12H2,1-3H3,(H,24,27)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXUIZHAYDCGIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)CC(=O)NC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and furo[3,4-d]pyrimidine derivatives. Common reaction conditions may involve:
Condensation reactions: Using reagents like acetic anhydride or acetyl chloride.
Cyclization reactions: Employing catalysts such as Lewis acids.
Purification: Techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch processing: For small-scale production.
Continuous flow synthesis: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Using it in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The target compound’s furo[3,4-d]pyrimidine core distinguishes it from analogs with thieno[3,2-d]pyrimidine (e.g., N-(2,5-difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide, ) or pyrimidin-2-ylsulfanyl scaffolds (e.g., 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide, ). Furan oxygen atoms may enhance solubility compared to sulfur-containing thiophene or thioether linkages, which are more lipophilic .
Substituent Effects
- Aryl Acetamide Moieties: The 2,4-dimethylphenyl group in the target compound contrasts with the 2,5-dimethylphenyl () and 2,5-difluorophenyl () substituents in analogs. Methyl groups increase steric bulk and electron-donating effects, whereas fluorine atoms enhance electronegativity and metabolic resistance . In and , N-(4-phenoxyphenyl) and N-(2,3-dichlorophenyl) acetamide derivatives exhibit higher melting points (224–230°C) compared to dimethylphenyl analogs, likely due to stronger intermolecular interactions (e.g., halogen bonding) .
- Heterocyclic Substitutions: The 4-(4-methylphenyl) group on the furopyrimidine core differs from the 7-(4-methoxyphenyl) substitution in .
Tabulated Comparison of Key Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
